Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

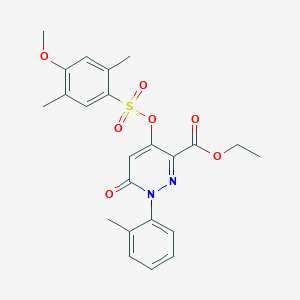

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

- Ethyl ester at position 2.

- Sulfonyloxy group (-OSO₂-) at position 4, attached to a 4-methoxy-2,5-dimethylphenyl moiety.

- o-Tolyl group (ortho-methylphenyl) at position 1.

- Ketone at position 5.

Properties

IUPAC Name |

ethyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-10-8-7-9-14(17)2)32-33(28,29)20-12-15(3)18(30-5)11-16(20)4/h7-13H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBWPOPNUGDZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899728-67-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 472.5 g/mol. The structure includes a pyridazine ring which is known for its biological significance in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 899728-67-7 |

| Molecular Formula | C23H24N2O7S |

| Molecular Weight | 472.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activities such as:

- Antitumor effects : Analogous compounds have shown potential in inhibiting tumor growth through modulation of specific signaling pathways.

- Antimicrobial properties : The sulfonamide group in the structure suggests possible antimicrobial activity, as many sulfonamide derivatives are known for their antibacterial effects.

Antitumor Activity

A study investigating the structure-activity relationship (SAR) of related compounds revealed that modifications on the pyridazine ring can enhance antitumor potency. For instance, certain substitutions led to increased inhibition of cell proliferation in cancer cell lines, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Research has documented the synthesis and evaluation of various sulfonamide derivatives, highlighting their broad-spectrum antimicrobial activities. This compound could potentially share these properties due to its structural similarities .

Case Studies

Several case studies have examined the biological effects of similar compounds:

- In Vivo Studies : A study on a related compound demonstrated significant tumor volume reduction in xenograft models when administered at specific dosages .

- In Vitro Assays : Compounds structurally similar to this compound were tested against various cancer cell lines showing IC50 values in the low micromolar range .

Scientific Research Applications

Structure

The compound features a dihydropyridazine core with various functional groups, notably a methoxyphenyl sulfonate. This unique structure is believed to contribute significantly to its biological activities.

Antimicrobial Properties

Recent studies have demonstrated the compound's significant antimicrobial activity against various pathogens. In vitro evaluations have shown effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent for treating infections caused by resistant strains of bacteria .

Antidiabetic Potential

The compound has been investigated for its potential role in managing blood glucose levels by inhibiting α-glucosidase activity. By slowing the breakdown of complex carbohydrates into simple sugars, it may help regulate postprandial hyperglycemia, which is characterized by elevated blood sugar levels after meals. This mechanism could be particularly beneficial for individuals with type 2 diabetes.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new therapeutic agent in clinical settings .

- Diabetes Management : Another research article focused on the compound's ability to inhibit α-glucosidase, demonstrating significant reductions in postprandial glucose levels in animal models. This suggests that further development could lead to new treatments for diabetes.

- Cytotoxicity Studies : Preliminary cytotoxicity assessments have indicated that derivatives of this compound may exhibit selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further investigation in oncology.

Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents and molecular properties of the target compound with three analogues:

*Molecular formula of the target compound inferred as C₂₃H₂₅N₂O₇S₂ based on nomenclature rules.

Key Differences and Implications

Position 4 Substituents: The target compound’s sulfonyloxy group (electron-withdrawing, bulky) contrasts with sulfanyl (-S-) groups in and , which are less reactive.

Position 1 Aryl Groups :

- The o-tolyl group in the target introduces steric hindrance near the pyridazine core, which may limit binding to flat active sites (e.g., enzymes) compared to phenyl () or 3-CF₃-phenyl () groups.

Ester Groups :

- The ethyl ester in the target and vs. methyl ester in affects metabolic stability and solubility. Ethyl esters are typically more lipophilic but slower to hydrolyze in vivo.

Physicochemical and Reactivity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.